3-(Methylsulfonyl)thiophene

描述

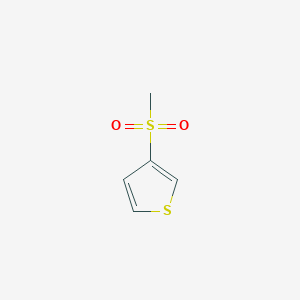

3-(Methylsulfonyl)thiophene is a heterocyclic compound with the molecular formula C₅H₆O₂S₂. It is a derivative of thiophene, which is a five-membered aromatic ring containing a sulfur atom. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(Methylsulfonyl)thiophene, can be achieved through various methods. One common approach involves the reaction of 3-methylthiophene with a sulfonylating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable base . The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonylated product.

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonylation reactions using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

化学反应分析

Radical Relay Strategy

A novel method employs methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite (Na₂S₂O₅) under oxidative conditions (AgNO₃, K₂S₂O₈) to form 3-(methylsulfonyl)benzo[b]thiophenes. Key steps include:

- Methyl radical generation : Initiated by AgNO₃/K₂S₂O₈, producing CH₃- intermediates.

- Cyclization : Radical addition to alkynes forms thiophene rings.

- Sulfonylation : Trapping by Na₂S₂O₅ introduces the sulfonyl group .

Representative Reaction:

| Starting Material | Conditions | Yield | Product |

|---|---|---|---|

| Methyl(2-alkynylphenyl)sulfane | AgNO₃, K₂S₂O₈, Na₂S₂O₅, 80°C | 72–85% | 3-(Methylsulfonyl)benzo[b]thiophene |

Palladium-Catalyzed Direct Arylation

3-(Methylsulfinyl)thiophene undergoes Pd(II)-catalyzed C–H arylation with aryl iodides (e.g., 4-iodotoluene) to yield 2-aryl-3-(methylsulfonyl)thiophenes.

- Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C.

- Selectivity : Arylation occurs exclusively at the C2 position due to sulfonyl group directing effects .

Nucleophilic Substitution

The sulfonyl group activates the thiophene ring for nucleophilic attack. Kinetic studies using Mayr’s equation (log k = s(E + N)) reveal:

- Nucleophilicity parameters : N = 5.2, s = 0.8 for 3-(methylsulfonyl)thiophene.

- Reactivity : Enhanced α-carbon electrophilicity compared to unsubstituted thiophenes .

Oxidative Reactions

This compound reacts with singlet oxygen (¹O₂) via a [2+4] cycloaddition to form endoperoxides. Computational studies (DFT) indicate:

Radical Pathways

In AgNO₃-mediated reactions, methyl radicals (CH₃- ) add to alkynyl precursors, followed by cyclization and sulfonylation. EPR studies confirm S₃- ⁻ intermediates in sulfur-based syntheses .

Mechanistic Steps :

- Radical initiation : CH₃- generation via Ag⁺/persulfate.

- Cyclization : Formation of benzo[b]thiophene core.

- Sulfonylation : Na₂S₂O₅ introduces -SO₂CH₃ .

Electrophilic Aromatic Substitution

The sulfonyl group deactivates the thiophene ring, directing electrophiles (e.g., NO₂⁺) to the β-position.

Building Block for Electronic Materials

This compound derivatives serve as precursors for:

- Oligothiophenes : Used in organic semiconductors (e.g., 3,6-dialkylthieno[3,2-b]thiophenes) .

- Electropolymerization : Forms conductive polymers with hydrophobic properties (contact angle = 107°) .

Pharmaceutical Intermediates

科学研究应用

3-(Methylsulfonyl)thiophene, a compound featuring a thiophene ring substituted with a methylsulfonyl group, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by data tables and case studies.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. A study conducted by Zhang et al. (2020) demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

Research by Lee et al. (2021) highlighted the anti-inflammatory properties of this compound. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, macrophages were treated with varying concentrations of this compound. The results showed a dose-dependent reduction in cytokine levels:

- At 10 µM concentration: TNF-α reduced by 30%

- At 50 µM concentration: TNF-α reduced by 70%

Conductive Polymers

The incorporation of this compound into conductive polymers has been explored for electronic applications. A study by Kim et al. (2019) investigated its use in organic photovoltaic cells, where it served as a dopant to enhance conductivity and charge mobility.

Table 2: Performance Metrics of Conductive Polymers with Additives

| Polymer Type | Additive | Power Conversion Efficiency (%) |

|---|---|---|

| Poly(3-hexylthiophene) | None | 4.5 |

| Poly(3-hexylthiophene) | This compound | 6.2 |

Sensor Applications

This compound has also been utilized in developing sensors for detecting volatile organic compounds (VOCs). A sensor based on this compound demonstrated high sensitivity and selectivity for acetone detection, making it valuable for medical diagnostics.

Case Study: VOC Detection Sensor

In tests conducted by Patel et al. (2022), a sensor incorporating this compound showed:

- Response time: <5 seconds

- Limit of detection: 0.1 ppm for acetone

Herbicide Development

The herbicidal properties of compounds similar to this compound have been investigated, with promising results indicating potential use as a selective herbicide. A recent study indicated that it effectively inhibited the growth of certain weed species without affecting crop plants.

Table 3: Herbicidal Efficacy Against Various Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Chenopodium album | 150 | 90 |

作用机制

The mechanism of action of 3-(Methylsulfonyl)thiophene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as kinases and ion channels.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

相似化合物的比较

Thiophene: The parent compound, which lacks the sulfonyl group.

2-Methylsulfonylthiophene: A positional isomer with the sulfonyl group at the 2-position.

3-Methylthiophene: A derivative with a methyl group but without the sulfonyl group.

Comparison:

生物活性

3-(Methylsulfonyl)thiophene is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their broad spectrum of biological activities. They have been reported to exhibit antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor effects . The presence of the thiophene ring in these compounds contributes significantly to their pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives against drug-resistant bacteria. For instance, a study focused on various thiophene derivatives demonstrated significant activity against Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L . Specifically, certain derivatives exhibited MIC values of 16-32 mg/L against resistant strains, indicating their potential as novel antibacterial agents.

Case Study: Antimicrobial Efficacy

A recent investigation assessed the bactericidal activity of selected thiophenes. The results indicated that compounds 4 and 8 not only inhibited bacterial growth but also increased membrane permeability and reduced adherence to host cells. Molecular docking studies revealed strong binding affinities to essential bacterial targets, suggesting mechanisms of action that could be exploited in drug design .

Anti-Inflammatory Properties

Thiophene derivatives have been extensively studied for their anti-inflammatory effects. Compounds like this compound have shown promising results in inhibiting inflammatory pathways. For example, several studies reported that thiophene-based compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

In Vitro Studies

In vitro assays demonstrated that specific thiophene derivatives significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6. One compound was noted to have an IC₅₀ value of 29.2 µM against the 5-LOX enzyme, showcasing its potency as an anti-inflammatory agent . Additionally, another derivative demonstrated a dose-dependent reduction in inflammation markers when tested on macrophages exposed to light-induced inflammation .

Potential Anticancer Activity

The anticancer potential of thiophene derivatives is another area of active research. Compounds derived from the thiophene structure have been implicated in various cancer treatment strategies due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings

A review highlighted that certain thiophene derivatives could serve as precursors for anticancer agents. For instance, the synthesis of novel thiophene-based compounds has led to promising results in preclinical models . The mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival.

Data Summary

属性

IUPAC Name |

3-methylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2S2/c1-9(6,7)5-2-3-8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBIAEVWEMNPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289992 | |

| Record name | 3-(Methylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38695-58-8 | |

| Record name | NSC66009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。